2-[(2,6-Dichlorophenoxy)methyl]oxirane
Overview
Description
2-[(2,6-Dichlorophenoxy)methyl]oxirane is an organic compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.07 g/mol . It is a member of the epoxy compounds, specifically arylglycidyl ethers, characterized by the presence of both an epoxy ring (oxirane) and an ether linkage to a dichlorophenyl group . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(2,6-Dichlorophenoxy)methyl]oxirane typically involves the reaction of 2,6-dichlorophenol with epichlorohydrin in the presence of a base . The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
2-[(2,6-Dichlorophenoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diols or ketones under specific conditions.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2,6-Dichlorophenoxy)methyl]oxirane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichlorophenoxy)methyl]oxirane involves its reactivity with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is primarily due to the strained three-membered oxirane ring, which is highly susceptible to nucleophilic attack . The molecular targets and pathways involved include enzymes and proteins that contain nucleophilic functional groups, such as thiols and amines .
Comparison with Similar Compounds
2-[(2,6-Dichlorophenoxy)methyl]oxirane can be compared with other similar compounds, such as:
Epichlorohydrin: A simpler epoxide with similar reactivity but lacking the dichlorophenyl group.
Glycidyl ethers: Compounds with varying substituents on the aromatic ring, affecting their reactivity and applications.
Dichlorophenoxyacetic acid: A related compound used as a herbicide, highlighting the diverse applications of dichlorophenyl derivatives.
The uniqueness of this compound lies in its combination of the dichlorophenyl group and the oxirane ring, providing distinct reactivity and applications compared to other similar compounds .
Properties
IUPAC Name |
2-[(2,6-dichlorophenoxy)methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-7-2-1-3-8(11)9(7)13-5-6-4-12-6/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYMDUMUZXIMNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395313 | |
Record name | 2-[(2,6-Dichlorophenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3556-00-1 | |
Record name | 2-[(2,6-Dichlorophenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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